potassium (5S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Description
Potassium (5S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a β-lactam antibiotic derivative with a bicyclic core structure. This compound is structurally related to penicillins, featuring a 4-thia-1-azabicyclo[3.2.0]heptane scaffold substituted with a phenylacetamido group at position 6 and a potassium counterion at the carboxylate moiety. The (5S) stereochemistry and bicyclic framework are critical for its antibacterial activity, as they mimic the core structure of natural penicillins while incorporating modifications to enhance stability or pharmacokinetic properties .
Properties
Molecular Formula |
C16H17KN2O4S |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
potassium;(5S)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H18N2O4S.K/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1/t11?,12?,14-;/m0./s1 |
InChI Key |
IYNDLOXRXUOGIU-PMIXEWDISA-M |
Isomeric SMILES |
CC1(C(N2[C@@H](S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[K+] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[K+] |
Origin of Product |
United States |
Preparation Methods
Overview
Potassium (5S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate, also known as Penicillin G Potassium, is a penicillin antibiotic. It is the monopotassium salt of Penicillin G and is used to treat bacterial infections.
Molecular Formula: \$$C{16}H{17}KN2O4S\$$
Molecular Weight: 372.5 g/mol
Synthesis of Penicillin G Potassium
While the complete, detailed synthesis of Penicillin G Potassium is complex and proprietary, key aspects can be understood from available data.
Starting Material: The synthesis begins with (5S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, a derivative of Penicillin G.
Salt Formation: The carboxylic acid is converted to its potassium salt. This is achieved through the addition of a potassium-containing base to the carboxylic acid.
Purification: Following the salt formation, the compound undergoes purification to meet pharmacopeial standards.
Chemical Properties
Key chemical properties of this compound include:
| Property | Value |
|---|---|
| IUPAC Name | potassium;(5S)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
| Molecular Formula | \$$C{16}H{17}KN2O4S\$$ |
| Molecular Weight | 372.5 g/mol |
| InChI | InChI=1S/C16H18N2O4S.K/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1/t11?,12?,14-/m0/s1 |
| InChIKey | IYNDLOXRXUOGIU-PMIXEWDISA-M |
| SMILES | CC1(C(N2C@@HC(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[K+] |
Chemical Reactions Analysis
Types of Reactions
Clavulanate potassium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of clavulanate potassium, which can have different biological activities and properties .
Scientific Research Applications
Clavulanate potassium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions to study its reactivity and to synthesize new compounds.
Biology: The compound is used to study the mechanisms of beta-lactamase inhibition and to develop new antibiotics.
Medicine: Clavulanate potassium is used in combination with antibiotics to treat bacterial infections, especially those caused by beta-lactamase-producing bacteria.
Industry: It is used in the pharmaceutical industry for the production of antibiotic formulations
Mechanism of Action
Clavulanate potassium works by inhibiting the activity of beta-lactamase enzymes produced by bacteria. These enzymes break down beta-lactam antibiotics, rendering them ineffective. Clavulanate potassium binds to the active site of the beta-lactamase enzyme, preventing it from breaking down the antibiotic. This allows the antibiotic to remain effective against the bacteria .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sodium 6-{[Amino(phenyl)acetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate (Ampicillin Sodium)
- Molecular Formula : C₁₆H₁₈N₃NaO₄S
- Key Differences: Counterion: Sodium (Na⁺) instead of potassium (K⁺), affecting solubility and ionic interactions in biological systems. Substituent: The 6-position features an aminophenylacetyl group rather than phenylacetamido, altering bacterial target affinity.
- Activity: Ampicillin sodium targets Gram-positive and some Gram-negative bacteria but is susceptible to β-lactamase degradation. The aminophenylacetyl group enhances binding to penicillin-binding proteins (PBPs) .
Cloxacillin Sodium Monohydrate
- Molecular Formula : C₁₉H₁₇ClN₃NaO₅S·H₂O
- Key Differences :
- Substituent : A 3-(2-chlorophenyl)-5-methyl-isoxazole group at the 6-position confers resistance to β-lactamases.
- Counterion : Sodium and a hydrated form influence crystalline stability and bioavailability.
- Activity : Effective against penicillinase-producing Staphylococcus aureus due to steric hindrance from the bulky isoxazole substituent .
Ammonium (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate ([NH₄][Pen])
- Molecular Formula : C₁₆H₂₀N₂O₄S·NH₄
- Synthesis: Derived from penicillin G hydrolysate, retaining the phenylacetamido group but with an ammonium salt for ionic liquid applications.
- Activity : Demonstrated enhanced solubility in polar solvents, suggesting utility in formulations for resistant bacteria .
Potassium (2S,5R)-3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
- Molecular Formula: C₈H₁₁KNO₃S
- Key Differences :
- Simplified Structure : Lacks the 6-(2-phenylacetamido) substituent, reducing antibacterial activity but serving as a synthetic intermediate.
- Counterion : Potassium, similar to the target compound, but with a smaller molecular weight (239.00 vs. 602.66 for the target compound).
- Utility : Primarily used in chemical synthesis rather than direct therapeutic applications .
Structural and Functional Analysis
Counterion Effects
- Potassium vs. However, sodium salts are more common in clinical formulations due to stability and compatibility considerations .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight | Key Substituent | Counterion | Key Activity/Use |
|---|---|---|---|---|---|
| Target Compound | C₁₆H₁₈KN₂O₄S | 602.66 | 6-(2-Phenylacetamido) | K⁺ | Gram-positive targeting |
| Ampicillin Sodium | C₁₆H₁₈N₃NaO₄S | 371.39 | 6-(Aminophenylacetyl) | Na⁺ | Broad-spectrum, β-lactamase-sensitive |
| Cloxacillin Sodium Monohydrate | C₁₉H₁₇ClN₃NaO₅S·H₂O | 475.89 | 6-(3-(2-Chlorophenyl)-isoxazole) | Na⁺ | β-Lactamase-resistant |
| [NH₄][Pen] | C₁₆H₂₀N₂O₄S·NH₄ | 368.48 | 6-(2-Phenylacetamido) | NH₄⁺ | Ionic liquid formulations |
| Potassium (2S,5R)-3,3-Dimethyl-7-oxo derivative | C₈H₁₁KNO₃S | 239.00 | None at 6-position | K⁺ | Synthetic intermediate |
Biological Activity
Potassium (5S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate, commonly known as Penicillin G potassium , is a potent antibiotic primarily used for its broad-spectrum antibacterial properties. This compound is a derivative of penicillin characterized by its bicyclic structure, which includes a thiazolidine ring and a beta-lactam moiety.
- Molecular Formula : C₁₆H₁₇KN₂O₄S
- Molecular Weight : 372.48 g/mol
- Appearance : White crystalline powder
- Solubility : Highly soluble in water
Penicillin G potassium exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process necessary for maintaining cell wall integrity. This action leads to cell lysis and death in susceptible bacteria, particularly effective against Gram-positive organisms such as Streptococcus pneumoniae and Staphylococcus aureus .
Antibacterial Spectrum
The antibacterial activity of Penicillin G potassium encompasses a variety of pathogens:
| Bacterial Strain | Sensitivity |
|---|---|
| Streptococcus pneumoniae | Sensitive |
| Staphylococcus aureus | Sensitive |
| Neisseria meningitidis | Sensitive |
| Clostridium perfringens | Sensitive |
| Escherichia coli | Variable sensitivity |
Pharmacokinetics
The pharmacokinetic profile of Penicillin G potassium is critical for its clinical application. Following intravenous administration, the mean serum half-life is approximately 42 minutes in individuals with normal renal function, with significant variations noted in populations with impaired renal function . The compound is predominantly cleared by the kidneys through glomerular filtration and active tubular secretion.
Key Pharmacokinetic Data
| Parameter | Value |
|---|---|
| Mean β-phase half-life | 42 minutes |
| Renal clearance | 58–85% of administered dose |
| Serum concentration post-administration | 400 mcg/mL (after 5 million units) |
Clinical Applications
Penicillin G potassium is utilized in treating various bacterial infections, including:
- Bacterial meningitis
- Pneumonia
- Skin and soft tissue infections
- Endocarditis
It is administered intravenously to ensure rapid therapeutic effects, particularly in severe infections.
Case Studies and Research Findings
Several studies have documented the efficacy and safety profile of Penicillin G potassium:
- Efficacy Against Resistant Strains : A study demonstrated that Penicillin G remains effective against certain resistant strains when used in combination with other antibiotics, highlighting its relevance in multidrug-resistant scenarios .
- Adverse Reactions : Common adverse reactions include hypersensitivity reactions and gastrointestinal disturbances. Severe cutaneous adverse reactions have been reported, necessitating careful monitoring during treatment .
- Renal Considerations : In patients with renal impairment, adjustments to dosing are crucial due to prolonged serum half-lives observed in such populations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
